Bis(methylthio)(trimethylsilyl)methane

Overview

Description

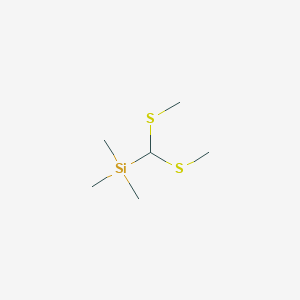

Bis(methylthio)(trimethylsilyl)methane is an organosilicon compound with the molecular formula C6H16S2Si. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes both methylthio and trimethylsilyl groups attached to a central methane carbon atom .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(methylthio)(trimethylsilyl)methane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylsilyl chloride with a methylthio compound in the presence of a base such as sodium hydride. The reaction typically takes place under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form simpler organosilicon compounds using reducing agents like lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the methylthio or trimethylsilyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Halogens, organometallic compounds

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Simpler organosilicon compounds

Substitution: Various substituted organosilicon compounds

Scientific Research Applications

Flavor and Aroma Chemistry

Bis(methylthio)(trimethylsilyl)methane is recognized for its significant role in flavor and aroma profiles, particularly in truffles and certain cheeses.

- Truffle Aroma Profiling : Research has identified this compound as a key aroma compound in various truffle species. A flavoromics approach was employed to map aroma profiles, enhancing the understanding of truffle-based products' sensory characteristics (Feng et al., 2019) .

- Cheese Flavor Development : The compound has been quantified as a vital sulfur component in Swiss Tilsit cheese, contributing to the overall aroma profile. This information is crucial for developing flavor-enhanced dairy products (Fuchsmann et al., 2015) .

Analytical Chemistry

The compound serves as an important marker in analytical methods for food authentication.

- Truffle Product Authentication : Multidimensional gas chromatography coupled with combustion-isotope ratio mass spectrometry has utilized this compound for authenticating truffle products. This method improves quality control measures within the food industry (Sciarrone et al., 2018) .

Conformational Studies

Advanced computational techniques have been applied to study the conformational behavior of this compound.

- Molecular Dynamics Simulations : Reverse Monte Carlo simulations have provided insights into the liquid-phase structure of this compound, revealing predominant conformers and their stability (PubMed, 2013) .

Data Table: Summary of Applications

Case Study 1: Truffle Aroma Enhancement

A study conducted by Feng et al. (2019) utilized this compound to map the aroma compounds present in different varieties of Chinese truffles. The findings indicated that this compound significantly contributes to the unique flavor profiles of these truffles, suggesting potential applications in gourmet food production and flavor enhancement.

Case Study 2: Quality Control in Dairy Products

Fuchsmann et al. (2015) explored the role of this compound in Swiss Tilsit cheese. The research highlighted how this compound's presence correlates with specific sensory attributes, providing a basis for improving quality control measures in cheese production.

Mechanism of Action

The mechanism of action of bis(methylthio)(trimethylsilyl)methane involves its ability to participate in various chemical reactions due to the presence of reactive methylthio and trimethylsilyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound versatile in synthetic chemistry. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Bis(trimethylsilyl)methane: Lacks the methylthio groups, making it less reactive in certain types of chemical reactions.

Bis(methylthio)methane: Lacks the trimethylsilyl group, which affects its reactivity and applications.

Trimethylsilylmethane: Contains only the trimethylsilyl group, limiting its versatility compared to bis(methylthio)(trimethylsilyl)methane.

Uniqueness: this compound is unique due to the presence of both methylthio and trimethylsilyl groups, which provide a combination of reactivity and stability. This dual functionality makes it a valuable reagent in organic synthesis and industrial applications .

Biological Activity

Bis(methylthio)(trimethylsilyl)methane, a compound with the chemical formula CHSSi, has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by two methylthio groups and a trimethylsilyl moiety, suggests potential biological activities that merit detailed investigation.

- Molecular Weight : 180.41 g/mol

- CAS Number : 37891-79-5

- Structural Formula :

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity

- Antiviral Properties

- Cytotoxic Effects

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with sulfur-containing groups have been shown to possess moderate to high antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

| Bacillus subtilis | Significant |

2. Antiviral Properties

The compound's structural features suggest potential as an antiviral agent. Research has focused on its effectiveness against viruses such as HIV-1 and herpes simplex virus (HSV). In vitro studies demonstrated that certain derivatives could inhibit viral replication by targeting viral enzymes.

Case Study : A synthesized analogue of this compound was evaluated for its anti-HIV activity, showing an IC_{50} value comparable to established antiviral drugs. This indicates a promising avenue for further development in antiviral therapies.

3. Cytotoxic Effects

Cytotoxicity assays have revealed that this compound exhibits selective toxicity towards certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells while sparing normal cells is particularly noteworthy.

| Cell Line | IC_{50} (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The biological activity of this compound is hypothesized to stem from its ability to interact with cellular targets through the following mechanisms:

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.

- Enzyme Inhibition : Particularly against viral enzymes such as reverse transcriptase.

- Membrane Disruption : Altering membrane integrity leading to cell lysis.

Properties

IUPAC Name |

bis(methylsulfanyl)methyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16S2Si/c1-7-6(8-2)9(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPMPXAUMUWNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(SC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451662 | |

| Record name | Bis(methylthio)(trimethylsilyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37891-79-5 | |

| Record name | Bis(methylthio)(trimethylsilyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(methylthio)(trimethylsilyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Bis(methylthio)(trimethylsilyl)methane in organic synthesis?

A1: this compound serves as a versatile reagent in organic synthesis for the following purposes:

- Synthesis of bis(methylthio)ketene acetals: It reacts with aldehydes and ketones to yield bis(methylthio)ketene acetals. []

- Acyl anion synthon: It acts as an acyl anion equivalent, facilitating conjugate additions to enones and enoates. []

- One-carbon homologations: The reagent proves useful for extending carbon chains by one carbon atom. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.